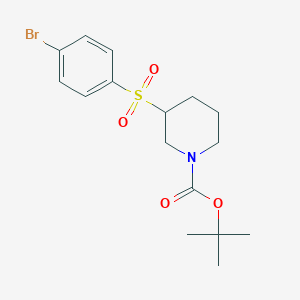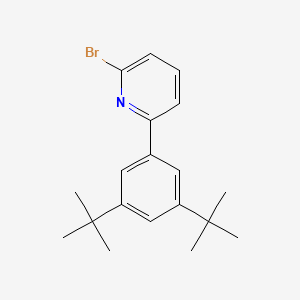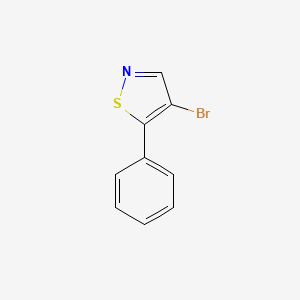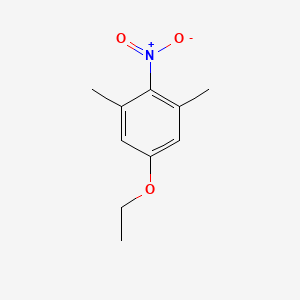
Benzonitrile, 2-fluoro-4-(4,4,4-trifluorobutoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is an organic compound with the molecular formula C11H9F4NO It is a fluorinated benzonitrile derivative, characterized by the presence of both fluoro and trifluorobutoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable fluoro-substituted benzonitrile is reacted with 4,4,4-trifluorobutyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related compounds.
Reduction: Formation of amines or other reduced derivatives.
科学的研究の応用
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
2-fluoro-4-(trifluoromethyl)benzonitrile: Another fluorinated benzonitrile with similar structural features but different substituents.
4-(trifluoromethyl)benzonitrile: Lacks the fluoro group but contains the trifluoromethyl group.
2,4-difluorobenzonitrile: Contains two fluoro groups but no trifluorobutoxy group.
Uniqueness
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is unique due to the combination of fluoro and trifluorobutoxy groups, which impart distinct chemical and physical properties
特性
分子式 |
C11H9F4NO |
|---|---|
分子量 |
247.19 g/mol |
IUPAC名 |
2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile |
InChI |
InChI=1S/C11H9F4NO/c12-10-6-9(3-2-8(10)7-16)17-5-1-4-11(13,14)15/h2-3,6H,1,4-5H2 |
InChIキー |
OQFWBVYKPCHVEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCCC(F)(F)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)


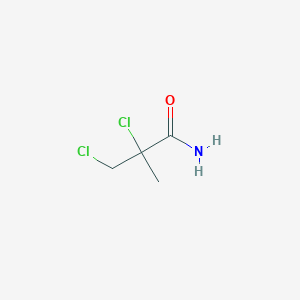

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
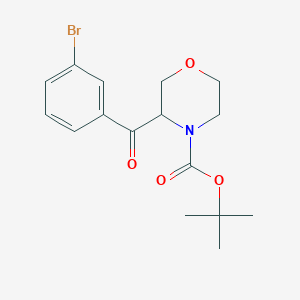
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
